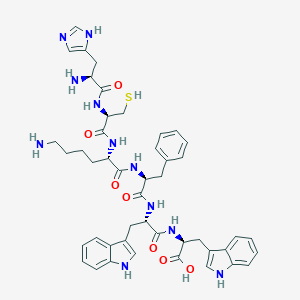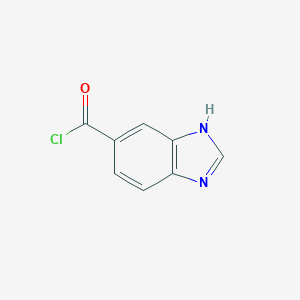
4-(4-(Trifluorometil)bencil)piperidina
Descripción general
Descripción
4-(4-(Trifluoromethyl)benzyl)piperidine, also known as TFMBP, is a novel fluorinated piperidine compound with a wide range of applications in scientific research. It is a versatile compound that can be used as a starting material in various chemical reactions and in the synthesis of various pharmaceuticals and other compounds. It has been used in numerous studies to investigate the biochemical and physiological effects of various drugs, as well as to explore new therapeutic strategies.
Aplicaciones Científicas De Investigación
Industria Agroquímica
4-(4-(Trifluorometil)bencil)piperidina: se utiliza en la síntesis de agroquímicos debido a su grupo trifluorometil, que confiere propiedades fisicoquímicas únicas a los compuestos. Este grupo mejora la actividad biológica de los pesticidas, haciéndolos más efectivos para proteger los cultivos de plagas .
Síntesis Farmacéutica
Este compuesto sirve como precursor en la síntesis de productos farmacéuticos. El grupo trifluorometil es una parte común en muchos compuestos medicinales, contribuyendo a la estabilidad metabólica y la biodisponibilidad de los fármacos .
Medicina Veterinaria
Similar a su uso en productos farmacéuticos humanos, This compound también se utiliza en medicina veterinaria. Ayuda a crear fármacos veterinarios más potentes y de mayor duración .
Ciencia de Materiales
En la ciencia de materiales, este compuesto se puede utilizar para modificar las propiedades superficiales de los materiales. El grupo trifluorometil puede alterar la hidrofobicidad, lo cual es valioso para crear recubrimientos y materiales especializados .
Síntesis Química
This compound: participa en varios procesos de síntesis química, incluidas las reacciones de acoplamiento cruzado C,N. Estas reacciones son fundamentales para crear moléculas orgánicas complejas para diferentes aplicaciones científicas .
Antagonistas del Receptor de Dopamina D3
Este compuesto se utiliza en la síntesis de antagonistas del receptor de dopamina D3. Estos antagonistas tienen aplicaciones terapéuticas potenciales en el tratamiento de trastornos neurológicos como la enfermedad de Parkinson y la adicción a las drogas .
Safety and Hazards
The compound has been classified under GHS07 for safety . The hazard statements include H319, which means it causes serious eye irritation . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P337+P313 (If eye irritation persists: Get medical advice/attention) .
Mecanismo De Acción
Target of Action
It is used in the synthesis of dopamine d3 receptor antagonists . Dopamine D3 receptors are a subtype of dopamine receptors, which are G protein-coupled receptors that play a crucial role in the central nervous system.
Mode of Action
As a precursor in the synthesis of dopamine d3 receptor antagonists , it may contribute to the antagonistic activity on the dopamine D3 receptors. Antagonists typically work by binding to the receptor and blocking its activation by agonists.
Biochemical Pathways
Given its role in the synthesis of dopamine d3 receptor antagonists , it can be inferred that it may influence the dopaminergic pathways in the brain, which are involved in various functions including motor control, reward, and cognition.
Result of Action
As a precursor in the synthesis of dopamine d3 receptor antagonists , it may contribute to the effects observed with these antagonists, such as modulation of dopamine neurotransmission.
Propiedades
IUPAC Name |
4-[[4-(trifluoromethyl)phenyl]methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N/c14-13(15,16)12-3-1-10(2-4-12)9-11-5-7-17-8-6-11/h1-4,11,17H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUKFDZHIACTLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B64360.png)
![1-(1H-Benzo[d]imidazol-4-yl)ethanone](/img/structure/B64361.png)

![5-Nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B64364.png)

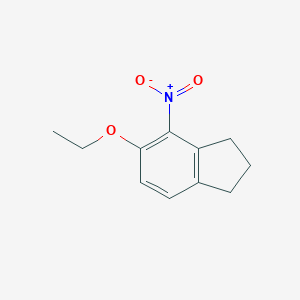
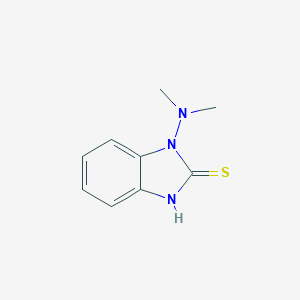

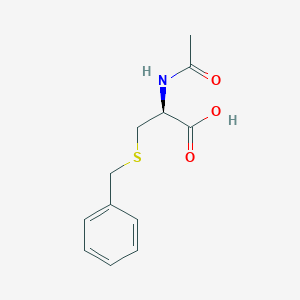
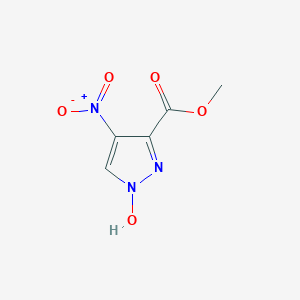
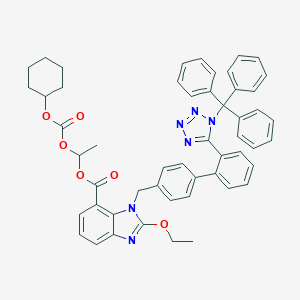
![Methyl 3-[(2-methoxy-2-oxoethyl)thio]-3-(2-thienyl)propanoate](/img/structure/B64382.png)
